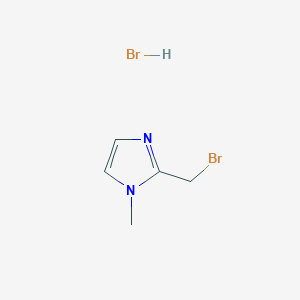

2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide

Description

The exact mass of the compound 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)-1-methylimidazole;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2.BrH/c1-8-3-2-7-5(8)4-6;/h2-3H,4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYGXWQWALPCBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864074-91-8 | |

| Record name | 2-(bromomethyl)-1-methyl-1H-imidazole hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The 2-(Bromomethyl)imidazole Hydrobromide Scaffold: Properties, Mechanistic Reactivity, and Applications in Drug Discovery

Executive Summary & Nomenclature Clarification

The 2-(bromomethyl)imidazole scaffold is a highly versatile electrophilic building block utilized extensively in medicinal chemistry, particularly in the synthesis of complex heterocyclic pharmacophores and G-protein coupled receptor (GPCR) ligands.

Critical Nomenclature Note: In chemical literature and commercial sourcing, there is a frequent conflation between the des-methyl parent compound and its N-methylated derivative. To maintain strict scientific integrity, this whitepaper clarifies the following registry discrepancy:

-

CAS RN 2939-05-1 corresponds exclusively to 2-(Bromomethyl)-1H-imidazole hydrobromide (the des-methyl parent)[1].

-

CAS RN 1864074-91-8 corresponds to 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide [2].

While this guide covers the physicochemical properties of both, the mechanistic insights, handling protocols, and adenosine receptor (AR) ligand applications discussed herein apply universally to the reactivity of the 2-(bromomethyl)imidazole hydrobromide core.

Physicochemical Properties & Structural Data

The stabilization of the highly reactive bromomethyl group is achieved through salt formation. The hydrobromide salt prevents the nucleophilic imidazole nitrogen from undergoing intermolecular

Table 1: Comparative Physicochemical Properties

| Property | 2-(Bromomethyl)-1H-imidazole hydrobromide[1] | 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide[2] |

| CAS Registry Number | 2939-05-1 | 1864074-91-8 |

| Molecular Formula | ||

| Molecular Weight | 241.91 g/mol | 255.94 g/mol |

| Appearance | Off-white to light brown crystalline powder | Off-white to pale yellow powder |

| Solubility | Soluble in DMF, DMSO, and Methanol | Soluble in DMF, DMSO, and Methanol |

| Storage Conditions | 2-8°C, under inert atmosphere (Argon/Nitrogen) | 2-8°C, under inert atmosphere (Argon/Nitrogen) |

| Reactivity Profile | Bifunctional (Electrophilic carbon, Nucleophilic N) | Monofunctional electrophile (N1 is blocked) |

Mechanistic Insights: Causality in Experimental Design

The Role of the Hydrobromide Salt

The free base of 2-(bromomethyl)imidazole is inherently unstable. The unprotonated

Causality in Synthesis: By synthesizing and storing the compound as a hydrobromide salt, the basic nitrogen is protonated (

Controlled Activation for Alkylation

During drug synthesis, the electrophilic bromomethyl group is used to alkylate thiols, amines, or phenols. To initiate the reaction, a mild base (such as Sodium Bicarbonate,

-

Why

? Strong bases (like NaH or KOtBu) would rapidly deprotonate the imidazole N1 (in CAS 2939-05-1), leading to competing N-alkylation or polymerization.

Caption: Synthetic workflow for 2-(bromomethyl)imidazole hydrobromide and subsequent SN2 alkylation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate stability and reaction completion can be monitored analytically.

Protocol 1: Synthesis of 2-(Bromomethyl)-1H-imidazole hydrobromide

This protocol utilizes a highly acidic brominating environment to ensure simultaneous bromination and salt formation, preventing transient free-base formation[4].

-

Reagent Preparation: Suspend 1H-imidazol-2-ylmethanol (1.0 eq, e.g., 3.1 mmol) in a reaction flask equipped with a reflux condenser and magnetic stirrer.

-

Acidic Bromination: Slowly add 33% HBr in glacial acetic acid (approx. 8 mL per 3.1 mmol of substrate)[4]. Mechanistic note: Acetic acid acts as a polar protic solvent that solubilizes the HBr while facilitating the protonation of the leaving hydroxyl group.

-

Thermal Activation: Heat the solution to 70–100 °C for 4 to 8 hours[4]. Monitor the reaction via LC-MS (aliquots must be quenched in cold methanol).

-

Isolation: Remove the solvent by distillation under reduced pressure. The resulting red-brown residue contains the crude product[4].

-

Purification: Triturate the residue vigorously with petroleum ether or diethyl ether (10 mL) to remove residual acetic acid and non-polar impurities. Filter the precipitate under a nitrogen blanket[4].

-

Validation:

NMR (DMSO-

Protocol 2: S-Alkylation for GPCR Ligand Synthesis

This protocol describes the coupling of the bromomethyl scaffold with a sulfanyl-pyridine derivative to generate an adenosine receptor ligand[3].

-

System Setup: In an oven-dried flask under argon, dissolve the target nucleophile (e.g., a 6-sulfanyl-3,5-dicyanopyridine derivative, 1.0 eq) in anhydrous DMF.

-

Base Addition: Add Sodium Bicarbonate (

, 2.5 eq). Mechanistic note: 1.0 eq neutralizes the hydrobromide salt of the imidazole, 1.0 eq deprotonates the thiol to form the highly nucleophilic thiolate, and 0.5 eq acts as a buffer. -

Electrophile Introduction: Add 2-(bromomethyl)-1H-imidazole hydrobromide (1.1 eq) portion-wise at room temperature[3].

-

Reaction Monitoring: Stir at room temperature for 2-4 hours. The mild conditions prevent the degradation of the cyano groups on the pyridine ring.

-

Workup: Quench the reaction with ice water. If the product precipitates, collect via vacuum filtration. Otherwise, extract with Ethyl Acetate (3x), wash the organic layer with brine to remove DMF, dry over

, and concentrate.

Applications in Drug Discovery: Adenosine Receptor Signaling

The 2-(bromomethyl)imidazole scaffold is a critical precursor in the discovery of highly potent Adenosine Receptor (AR) ligands[5]. Adenosine receptors (

By appending the imidazole ring to a 3,5-dicyanopyridine core via a thioether linkage (synthesized via Protocol 2), researchers have developed single-digit nanomolar affinity full agonists for the

Caption: Adenosine receptor signaling pathway modulated by imidazole-derived GPCR ligands.

The strategic placement of the imidazole moiety allows these ligands to achieve high subtype selectivity (e.g.,

References

-

National Institutes of Health (PMC). "4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives". PMC. Available at:[Link]

-

University of Florence (FLORE). "Design, synthesis and pharmacological evaluation of new adenosine receptor ligands". Unifi.it. Available at:[Link]

-

ACS Chemical Neuroscience. "Discovery of Highly Potent Adenosine A1 Receptor Agonists: Targeting Positron Emission Tomography Probes". ACS Publications. Available at: [Link]

Sources

- 1. 2-(Bromomethyl)-1H-imidazole hydrobromide | 2939-05-1 [sigmaaldrich.com]

- 2. 1-(2-bromoethyl)-2-methyl-1h-imidazole hydrobromide compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. flore.unifi.it [flore.unifi.it]

- 5. pubs.acs.org [pubs.acs.org]

The Dual Nature of Imidazole Derivatives: A Comparative Analysis of 1-Methylimidazole and 2-(Bromomethyl)-1-methyl-1H-imidazole Hydrobromide Reactivity

Executive Summary

In advanced organic synthesis, medicinal chemistry, and materials science, the imidazole ring is a privileged scaffold. However, subtle structural modifications fundamentally alter its reactivity profile. This technical whitepaper explores the divergent chemical behaviors of 1-methylimidazole (1-MeIm) and 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide . While 1-MeIm serves as a robust, monofunctional nucleophile and Lewis base, the bromomethyl derivative acts as a highly reactive, bifunctional electrophile that requires precise handling as a hydrobromide salt to prevent catastrophic self-polymerization.

Understanding the causality behind their reactivity is critical for designing self-validating experimental protocols, synthesizing complex tripodal ligands, and developing novel active pharmaceutical ingredients (APIs).

1-Methylimidazole: The Monofunctional Nucleophile

1-Methylimidazole is a colorless, hygroscopic liquid characterized by a five-membered aromatic ring containing two nitrogen atoms[1]. The presence of the N-methyl group is structurally defining: it completely prevents tautomerization, locking the molecule into a single electronic state where the N3 nitrogen is the unambiguous center of basicity and nucleophilicity[2].

Mechanistic Causality

The nucleophilicity of 1-MeIm is driven by the

Catalytic cycle of 1-methylimidazole in nucleophilic acyl substitution.

2-(Bromomethyl)-1-methyl-1H-imidazole Hydrobromide: The Bifunctional Electrophile

Unlike 1-MeIm, 2-(Bromomethyl)-1-methyl-1H-imidazole is a bifunctional molecule. It possesses both the highly nucleophilic N3 nitrogen and a highly electrophilic benzylic-like bromomethyl group at the C2 position.

The Causality of the Salt Form

If this compound were isolated as a free base, it would be fundamentally unstable. The nucleophilic N3 of one molecule would rapidly execute an intermolecular

To circumvent this, the compound is synthesized, stored, and sold strictly as a hydrobromide salt . The addition of HBr protonates the N3 nitrogen, completely neutralizing its nucleophilicity. This protective protonation stabilizes the molecule, allowing it to be utilized as a potent, bench-stable alkylating agent for the synthesis of complex architectures, such as water-soluble bowl complexes and tripodal ligands[4].

Reactivity pathways of 2-(Bromomethyl)-1-methyl-1H-imidazole highlighting salt stabilization.

Quantitative Data & Reactivity Comparison

The following table summarizes the divergent physicochemical properties and operational handling requirements for both compounds.

| Property | 1-Methylimidazole | 2-(Bromomethyl)-1-methyl-1H-imidazole HBr |

| Chemical Role | Monofunctional Nucleophile / Lewis Base | Bifunctional Electrophile (upon neutralization) |

| Primary Reactive Sites | N3 (Nucleophilic), C2 (Acidic) | C2-CH2Br (Electrophilic), N3 (Nucleophilic) |

| Physical State | Colorless to pale yellow liquid[1] | Solid crystalline salt |

| Inherent Stability | Highly stable at room temperature | Stable only as a protonated salt |

| Self-Polymerization | None | Extremely rapid (if deprotonated to free base) |

| Primary Applications | Acylation catalysis, Ionic liquid precursor | Electrophilic building block for MOFs and ligands |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies required to harness the specific reactivity of each compound.

Protocol A: Nucleophilic Acyl Substitution Catalysis using 1-Methylimidazole

Objective: Accelerate the esterification of a sterically hindered alcohol.

-

Preparation: Dissolve the target alcohol (1.0 eq) and an acid chloride (1.2 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Catalyst & Base Addition: Add 1-Methylimidazole (0.1 eq) followed by Triethylamine (TEA) (1.5 eq).

-

Causality Check: 1-MeIm acts as a kinetic nucleophile, attacking the acid chloride to form a highly reactive acyl-imidazolium intermediate[2]. TEA acts as a thermodynamic base to scavenge the evolving HCl. Without TEA, the HCl would protonate 1-MeIm, killing the catalytic cycle.

-

-

Reaction Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (UV 254 nm). The transient acyl-imidazolium intermediate will not be visible, but the disappearance of the starting alcohol validates the cycle.

-

Workup: Quench with 1M aqueous HCl to protonate and extract both TEA and 1-MeIm into the aqueous layer. Wash the organic layer with brine, dry over

, and concentrate to yield the pure ester.

Protocol B: N-Alkylation using 2-(Bromomethyl)-1-methyl-1H-imidazole Hydrobromide

Objective: Synthesize a tripodal ligand by alkylating a primary amine.

-

Preparation: Dissolve the target primary amine (1.0 eq) in anhydrous acetonitrile (

). -

Reagent Addition: Add 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide (2.2 eq for double alkylation).

-

In Situ Neutralization (Critical Step): Slowly add N,N-Diisopropylethylamine (DIPEA) (5.0 eq) dropwise at 0°C.

-

Causality Check: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the HBr salt, liberating the free base of the bromomethyl imidazole in the direct presence of the target amine[4]. Because the target amine is highly nucleophilic and present in the solvation shell, cross-coupling kinetically outcompetes the self-alkylation of the imidazole.

-

-

Reaction: Heat the mixture to 65°C for 16 hours.

-

Workup: Concentrate the solvent under reduced pressure. Partition the residue between DCM and saturated aqueous

.-

Causality Check: The use of

ensures the newly formed imidazole rings remain deprotonated (free base form), forcing the highly polar product to partition into the organic DCM layer rather than washing away in the aqueous phase.

-

References

- Key Reactive Sites of 1-Methylimidazole: A Technical Guide for Researchers, Scientists, and Drug Development Professionals - Benchchem.

- CAS 616-47-7: 1-Methylimidazole - CymitQuimica.

- Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles - ResearchGate.

- 1-(2-bromoethyl)-2-methyl-1h-imidazole hydrobromide compound - Sigma-Aldrich.

- The first water-soluble bowl complex - Organic & Biomolecular Chemistry (RSC Publishing).

Sources

A Comprehensive Technical Guide to the Solubility of 2-(Bromomethyl)-1-methyl-1H-imidazole Hydrobromide in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is a pivotal intermediate in synthetic chemistry, valued for its role in constructing complex pharmaceutical molecules and functional materials. A comprehensive understanding of its solubility is not merely academic; it is a critical determinant for reaction optimization, solvent screening, purification strategies, and the ultimate formulation of active pharmaceutical ingredients (APIs). This guide provides a deep, mechanistically-grounded exploration of the solubility of this ionic compound. We move beyond simple data reporting to explain the physicochemical principles governing its behavior, offer a qualitative solubility profile based on these principles, and present a robust, field-tested protocol for precise quantitative determination. This document is designed to empower researchers with the foundational knowledge and practical tools necessary to effectively utilize this versatile building block.

The Foundational Principle: Unpacking "Like Dissolves Like" for an Ionic Compound

For any substance to dissolve, the energy released from the interaction between the solute and solvent molecules (solvation energy) must be sufficient to overcome the energy holding the solute molecules together (for a crystal, the lattice energy) and the energy holding the solvent molecules together.[1] In the case of an ionic salt like 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide, the lattice energy is substantial due to the strong electrostatic attraction between the imidazolium cation and the bromide anion.

Therefore, effective solvents must possess characteristics that can disrupt this ionic lattice and stabilize the individual ions in solution. This is primarily achieved through:

-

High Polarity/Dielectric Constant: Polar solvents have a significant separation of charge, creating molecular dipoles.[2] A high dielectric constant allows the solvent to effectively shield the ions from each other, reducing their electrostatic attraction and favoring dissolution.

-

Hydrogen Bonding: Solvents capable of hydrogen bonding can strongly interact with both the cation and anion, providing a powerful solvation mechanism.[1] Protic solvents (e.g., water, methanol) are particularly effective.

-

Ion-Dipole Interactions: The positive and negative ends of polar solvent molecules arrange themselves around the anion and cation, respectively, forming a stabilizing solvation shell.[3]

Physicochemical Profile: The Molecular Determinants of Solubility

The solubility behavior of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is a direct consequence of its molecular structure.

| Property | Description & Value | Significance for Solubility |

| Chemical Structure | An N-methylated imidazole ring with a bromomethyl substituent at the C2 position, paired with a bromide counter-ion. | The molecule is a salt, making it inherently ionic and polar. The imidazolium ring is a key feature, with the cation's acidic proton (on the ring) being a hydrogen bond donor. The bromide anion is a hydrogen bond acceptor. |

| Molecular Formula | C₅H₈Br₂N₂ | The presence of heteroatoms (N) and the ionic nature dominate its solubility profile over the small hydrocarbon portion. |

| Molecular Weight | ~269.94 g/mol | While size can be a factor, the ionic character is the primary driver of solubility for a molecule of this size.[4] |

| Appearance | Typically a solid (light yellow to yellow).[5][6] | As a solid, the dissolution process requires overcoming crystal lattice energy. |

| Polarity | High | Predicts poor solubility in nonpolar solvents (e.g., hexanes, toluene) and favorable solubility in polar solvents.[1][2] |

Qualitative Solubility Spectrum: A Practical Guide for Solvent Selection

Based on the principles above, we can predict the solubility of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide across different classes of common laboratory solvents. This serves as a crucial first step in experimental design.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Freely Soluble | These solvents have high dielectric constants and are excellent hydrogen bond donors and acceptors, providing strong ion-dipole interactions and hydrogen bonding to effectively solvate both the imidazolium cation and bromide anion. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Soluble | These solvents have high dipole moments, allowing for good ion-dipole interactions. However, they lack the strong hydrogen-bond-donating ability of protic solvents, resulting in slightly less effective solvation compared to methanol or water. |

| Slightly Polar | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM) | Slightly Soluble to Insoluble | The polarity and dielectric constants of these solvents are generally insufficient to overcome the strong ionic lattice energy of the salt. Interactions are too weak to promote significant dissolution. |

| Nonpolar | Hexanes, Toluene, Diethyl Ether | Insoluble | These solvents lack any significant dipole moment and cannot form meaningful interactions with the ions. The energy cost to break the ionic lattice is far too high.[2] |

Quantitative Solubility Determination: An Essential Experimental Protocol

While qualitative predictions are useful, many applications, such as reaction stoichiometry and formulation development, require precise quantitative data. As specific solubility values (e.g., in g/100 mL) for this compound are not widely published, experimental determination is necessary. The isothermal equilibrium method is a reliable technique for this purpose.[7][8]

Workflow for Isothermal Equilibrium Solubility Measurement

Caption: A three-phase workflow for determining quantitative solubility.

Step-by-Step Methodology

-

Preparation : To a series of sealed vials, add a precisely measured volume (e.g., 5.0 mL) of the desired organic solvent.

-

Addition of Solute : Add an excess amount of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide to each vial. The key is to ensure a visible amount of undissolved solid remains at the bottom, which confirms the solution is saturated.

-

Equilibration : Place the sealed vials in a constant temperature shaker bath (e.g., at 25 °C) and agitate for a prolonged period (24 to 48 hours is standard) to ensure the system reaches thermodynamic equilibrium.[8]

-

Sampling : Remove the vials from the bath and allow them to stand undisturbed at the same temperature until the excess solid has fully settled.

-

Filtration : Carefully draw a portion of the clear supernatant into a syringe. Attach a sub-micron syringe filter (e.g., 0.22 µm PTFE) to the syringe. This step is critical to remove any microscopic solid particles that would otherwise inflate the final calculated solubility.

-

Aliquot Transfer : Dispense a precise volume (e.g., 2.0 mL) of the filtered solution into a tared (pre-weighed) vial. Record the exact volume transferred.

-

Solvent Evaporation : Remove the solvent completely. This is best done under reduced pressure (e.g., using a rotary evaporator or vacuum oven) at a mild temperature to prevent degradation of the compound.

-

Final Weighing : Once the solid residue is completely dry, weigh the vial again. The difference between this final mass and the tare mass is the mass of the solute that was dissolved in the aliquot.

-

Calculation :

-

Mass of Solute = (Final Mass of Vial + Residue) - (Tare Mass of Vial)

-

Solubility (g / 100 mL) = (Mass of Solute (g) / Volume of Aliquot (mL)) × 100

-

Pillars of a Trustworthy Measurement

-

Confirmation of Equilibrium : To validate that 24 hours is sufficient, you can run a parallel experiment and measure the solubility at 24, 36, and 48 hours. If the values are consistent, equilibrium has been reached.

-

Reproducibility : Perform the entire experiment in triplicate to ensure the results are precise and to report a mean value with a standard deviation.

-

Purity : The purity of both the solute and the solvent can affect solubility. Using high-purity materials is essential for obtaining accurate and relevant data.

Key Factors Modulating Solubility

The solubility of an ionic compound is not a fixed number but is influenced by several environmental and chemical factors.

Caption: Primary factors that influence the solubility of an ionic organic compound.

-

Temperature : For most solids dissolving in liquids, solubility increases with temperature.[1][4] The added thermal energy helps overcome the crystal lattice energy. This relationship is crucial for crystallization processes, where a compound is dissolved in a hot solvent and precipitates upon cooling.

-

pH (in protic solvents) : The pH of the medium can influence the protonation state of acidic or basic functional groups.[3] For the imidazolium salt, in a highly basic environment, deprotonation could occur, forming a neutral species that would have drastically different solubility.

-

Common Ion Effect : The solubility of an ionic compound is decreased if the solvent already contains one of the ions from the salt.[4] For example, dissolving 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide in a solution already containing a high concentration of bromide ions would suppress its dissolution.

Conclusion

The solubility of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is governed by its ionic nature, making it most soluble in polar protic solvents and progressively less soluble as solvent polarity and hydrogen bonding capacity decrease. While theoretical principles provide a strong predictive framework for solvent selection, precise, quantitative data must be determined experimentally. The protocol detailed in this guide offers a reliable and self-validating method for this purpose. A thorough understanding and careful measurement of solubility are indispensable for the successful application of this important chemical intermediate in both research and industrial settings.

References

-

Vedantu. (2024, July 2). Explain any four factors which affect the solubility of ionic compounds. [Link]

-

Vasu, K., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]

-

Chemistry LibreTexts. (2026, January 27). 17.5: Factors that Affect Solubility. [Link]

-

ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]

-

Lumen Learning. Solubility – Introductory Chemistry. [Link]

-

Scribd. Procedure for Determining Solubility of Organic Compounds. [Link]

-

Al-Mustansiriya University. (2025, October 22). Solubility. [Link]

Sources

- 1. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds - Resources | PASCO [pasco.com]

- 2. Solubility – Introductory Chemistry [uen.pressbooks.pub]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Explain any four factors which affect the solubility class 12 chemistry CBSE [vedantu.com]

- 5. 1H-IMidazole,2-(broMoMethyl)-,hydrobroMide(1:1) | 2939-05-1 [amp.chemicalbook.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-(Bromomethyl)-1-methyl-1H-imidazole Hydrobromide

Executive Summary

In advanced coordination chemistry and metalloenzyme modeling, the precise design of multidentate ligands is paramount. 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide serves as a critical, field-proven building block for appending the 1-methylimidazol-2-ylmethyl moiety onto amine or phenolate backbones. This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its physicochemical properties, the causality behind its formulation, and a self-validating protocol for its application in synthesizing complex transition metal and lanthanide chelators.

Physicochemical Profiling & Structural Analysis

Understanding the fundamental properties of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is essential for predicting its behavior in organic synthesis. The quantitative data defining this molecule is summarized below[1],[2].

Quantitative Chemical Properties

| Property | Value |

| Chemical Name | 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide |

| CAS Number | 1864074-91-8 |

| Molecular Formula | C₅H₈Br₂N₂ |

| Molecular Weight | 255.94 g/mol |

| Monoisotopic Mass | 253.905 g/mol |

| SMILES | Br.CN1C=CN=C1CBr |

Mechanistic Causality: The Role of the Hydrobromide Salt

A common question in ligand design is why this reagent is exclusively utilized as a hydrobromide salt rather than a free base. The causality lies in the inherent reactivity of the imidazole ring. The free base of 2-(bromomethyl)imidazole is notoriously unstable; the nucleophilic nitrogen (N3) of one molecule will rapidly attack the highly electrophilic bromomethyl carbon of an adjacent molecule, leading to uncontrolled, exothermic oligomerization.

By formulating the compound as a hydrobromide salt, the imidazole ring is protonated. This neutralizes the nucleophilicity of the N3 position, rendering the reagent shelf-stable and preventing premature self-condensation. During synthesis, a controlled deprotonation step is required to liberate the reactive species in situ[1].

Mechanistic Role in Ligand Design

The 1-methylimidazol-2-ylmethyl group is a privileged motif in inorganic chemistry. It acts as a potent N-donor, providing a "hard" nitrogen that is excellent for coordinating Lewis acidic metals. The N-methyl group is a critical structural feature: it prevents unwanted deprotonation or bridging coordination at the N1 position, ensuring the predictable formation of discrete, mononuclear complexes[3].

When reacted with primary or secondary amines, 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide undergoes a classic bimolecular nucleophilic substitution (Sₙ2). The resulting multidentate ligands are highly effective at stabilizing transition metals (e.g., Fe, Zn) and lanthanides (e.g., La, Eu) in high oxidation states[3].

Workflow of SN2 ligand assembly and metal coordination.

Experimental Protocol: Self-Validating Ligand Assembly

To ensure high yields and prevent the aforementioned self-polymerization, the following protocol employs a self-validating workflow for the Sₙ2 alkylation of a primary amine.

Objective

Synthesize a multidentate chelating ligand by appending the 1-methylimidazol-2-ylmethyl moiety to an amine backbone.

Step-by-Step Methodology

-

In Situ Free Base Generation:

-

Dissolve 1.0 equivalent of the target amine nucleophile in anhydrous acetonitrile (MeCN).

-

Add 3.0 equivalents of anhydrous potassium carbonate (K₂CO₃).

-

Causality: K₂CO₃ acts as a heterogeneous base. It slowly neutralizes the hydrobromide salt of the alkylating agent, releasing the reactive free base gradually into the solution. This kinetic control ensures the desired cross-coupling outcompetes self-condensation.

-

-

Controlled Alkylation (Sₙ2 Reaction):

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add 2.1 equivalents of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide portion-wise.

-

Causality: The low temperature controls the exothermic neutralization and limits the rate of competing elimination side reactions.

-

-

Thermal Activation & Internal Validation:

-

Heat the reaction mixture to 60 °C for 12 hours under a nitrogen atmosphere.

-

Validation Check: Remove a 50 µL aliquot, filter, and analyze via LC-MS and ¹H NMR. The system validates itself when the LC-MS shows the[M+H]⁺ peak of the di-alkylated product as the base peak, and the ¹H NMR confirms the disappearance of the characteristic downfield shift associated with the protonated imidazole ring.

-

-

Workup and Purification:

-

Filter the suspension to remove inorganic salts (KBr, unreacted K₂CO₃).

-

Concentrate the filtrate under reduced pressure.

-

Purify via neutral alumina column chromatography (eluent: DCM/MeOH). Causality: Highly basic imidazole nitrogens will streak or bind irreversibly to acidic silica gel; alumina ensures high recovery rates.

-

Applications in Metalloenzyme Modeling

The ligands generated from 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide are heavily utilized in the functional modeling of non-heme iron enzymes, such as catechol dioxygenases. By coordinating Iron(III) with these tripodal N-donor ligands, researchers can successfully mimic the rhombically distorted octahedral coordination geometry found in the active sites of these enzymes[4].

These synthetic complexes allow for the isolated study of intradiol cleavage mechanisms, providing critical insights into O₂ activation and substrate degradation pathways that are vital for environmental bioremediation and drug development[4].

Functional modeling of catechol dioxygenase enzymes using Fe(III)-imidazole complexes.

References

-

PubChemLite - 2-(bromomethyl)-1-methyl-1h-imidazole hydrobromide | uni.lu | 1

-

2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide | Key Organics | 2

-

Synthesis and kinetic behaviour of lanthanide(III) complexes with the mixed pendant-arm macrocyclic ligand | RSC Publishing | 3

-

Iron(III) complexes of tripodal monophenolate ligands as models for non-heme catechol dioxygenase enzymes | PubMed | 4

Sources

- 1. PubChemLite - 2-(bromomethyl)-1-methyl-1h-imidazole hydrobromide (C5H7BrN2) [pubchemlite.lcsb.uni.lu]

- 2. keyorganics.net [keyorganics.net]

- 3. Synthesis and kinetic behaviour of lanthanide(III) complexes with the mixed pendant-arm macrocyclic ligand 1,7-bis(carboxymethyl)-4,10-bis(1-methylimidazol-2-ylmethyl)-1,4,7,10-tetraazacyclododecane - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Iron(III) complexes of tripodal monophenolate ligands as models for non-heme catechol dioxygenase enzymes: correlation of dioxygenase activity with ligand stereoelectronic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Nomenclature: A Comprehensive Guide to the Synonyms and Identifiers of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of chemical research and pharmaceutical development, precise communication is paramount. The unambiguous identification of a chemical entity is the foundation upon which reproducible science is built. This guide delves into the various synonyms and identifiers for the compound 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide , a versatile reagent and building block in organic synthesis. A thorough understanding of its nomenclature is crucial for researchers conducting literature reviews, sourcing materials, and ensuring the accuracy of their experimental records. This document provides a comprehensive overview of the different names and registry numbers associated with this compound, thereby facilitating seamless information retrieval and scientific collaboration.

The Importance of Standardized and Alternative Nomenclature

The existence of multiple synonyms for a single chemical compound is a common phenomenon, arising from different naming conventions (e.g., IUPAC vs. common names), historical usage, and indexing in various chemical databases. For a researcher, being aware of these alternatives is not merely a matter of semantics; it is a critical component of a comprehensive literature search and effective data management. A query based on a single name may fail to retrieve a significant body of relevant research where the compound is referred to by an alternative designation. This guide aims to bridge these informational gaps by providing a consolidated reference for 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide.

Unraveling the Synonyms and Identifiers

The primary name, 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide , provides a clear description of the molecule's structure: a 1-methyl-1H-imidazole ring substituted at the 2-position with a bromomethyl group, and present as its hydrobromide salt. However, several other valid and frequently encountered names and identifiers are used in scientific literature and chemical supplier catalogs.

Systematic and Common Names

The most common synonym, which often refers to the free base but is also used in the context of the salt, is 2-(bromomethyl)-1-methylimidazole .[1][2] The International Union of Pure and Applied Chemistry (IUPAC) name for the free base is also 2-(bromomethyl)-1-methylimidazole.[2] When referring to the hydrobromide salt, the full name is the most precise descriptor.

Chemical Abstract Service (CAS) Registry Numbers

The Chemical Abstracts Service (CAS) assigns unique numerical identifiers to every chemical substance, providing an unambiguous way to identify a compound. For 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide and its free base, the following CAS numbers have been identified:

-

131671-69-7 : This CAS number is frequently associated with 2-(bromomethyl)-1-methyl-1H-imidazole, often in the context of its hydrobromide salt by chemical suppliers.[2]

-

1864074-91-8 : This CAS number is also explicitly linked to 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide.

It is important for researchers to search for both CAS numbers to ensure a comprehensive retrieval of information.

Other Database Identifiers

Beyond CAS numbers, other databases and commercial suppliers use their own identifiers. For instance, the MDL number MFCD28894980 is another unique identifier for this compound.[2]

Summary of Synonyms and Identifiers

For quick reference, the following table summarizes the key synonyms and identifiers for 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide.

| Identifier Type | Identifier | Notes |

| Primary Name | 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide | The most descriptive and unambiguous name. |

| Common Synonym | 2-(bromomethyl)-1-methylimidazole | Often refers to the free base, but also used for the salt.[1][2] |

| IUPAC Name (for free base) | 2-(bromomethyl)-1-methylimidazole | The systematic name for the parent molecule.[2] |

| CAS Registry Number | 131671-69-7 | Frequently used in commercial and database listings.[2] |

| CAS Registry Number | 1864074-91-8 | Another specific identifier for the hydrobromide salt. |

| MDL Number | MFCD28894980 | A unique identifier from the MDL database.[2] |

Distinguishing from Related Compounds

Precision in nomenclature is critical to avoid confusion with structurally similar compounds. Researchers should be careful to distinguish 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide from the following:

-

2-(Bromomethyl)-1H-imidazole hydrobromide (CAS: 2939-05-1) : This is the non-methylated analogue, lacking the methyl group at the 1-position of the imidazole ring.[3][4][5][6]

-

2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide : This compound has a benzimidazole core instead of an imidazole ring.[7]

Visualizing the Nomenclature Landscape

To illustrate the relationship between the primary name and its various synonyms and identifiers, the following diagram is provided.

Caption: Relationship between the primary name and its synonyms/identifiers.

Conclusion

A clear and comprehensive understanding of the nomenclature associated with 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is essential for researchers in the chemical and pharmaceutical sciences. This guide provides a consolidated resource of its synonyms and identifiers, aiming to streamline literature searches, ensure accurate procurement, and foster unambiguous scientific communication. By being cognizant of the various names and registry numbers, researchers can navigate the vast landscape of chemical information with greater confidence and precision.

References

-

2-(bromomethyl)-1-methyl-1h-imidazole hydrobromide - PubChemLite.

-

2-(Bromomethyl)imidazole hydrobromide | 2939-05-1 - A Chemtek.

-

2-(bromomethyl)-1-methyl-1H-imidazole hydrobromide - Fluorochem.

-

2-(Bromomethyl)-1H-imidazole - MOLBASE.

-

1864074-91-8|2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide - BLDpharm.

-

1H-IMidazole,2-(broMoMethyl)-,hydrobroMide(1:1) | 2939-05-1 - ChemicalBook.

-

2-(bromomethyl)-4-methyl-1H-imidazole hydrobromide | C5H8Br2N2 | CID 145915655 - PubChem.

-

1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide AldrichCPR | Sigma-Aldrich.

-

101023-58-9 | 1-Methyl-1H-imidazole Hydrobromide - ChemScene.

-

2138353-64-5 | 2-(Bromomethyl)-1-ethyl-1h-imidazole hydrobromide | ChemScene.

-

2-(Bromomethyl)-1-methyl-1H-benzimidazole | C9H9BrN2 | CID 2795120 - PubChem.

-

SAFETY DATA SHEET - Fisher Scientific.

-

2-(Bromomethyl)-5-methyl-1H-imidazole;hydrobromide | 2402831-30-3 | Benchchem.

-

2-(Bromomethyl)-1H-imidazole hydrobromide | CymitQuimica.

Sources

- 1. PubChemLite - 2-(bromomethyl)-1-methyl-1h-imidazole hydrobromide (C5H7BrN2) [pubchemlite.lcsb.uni.lu]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. achemtek.com [achemtek.com]

- 4. 2-(Bromomethyl)-1H-imidazole-Molbase [molbase.com]

- 5. 1H-IMidazole,2-(broMoMethyl)-,hydrobroMide(1:1) | 2939-05-1 [amp.chemicalbook.com]

- 6. 2-(Bromomethyl)-1H-imidazole hydrobromide | CymitQuimica [cymitquimica.com]

- 7. fishersci.at [fishersci.at]

Navigating the Synthesis and Handling of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide: A Comprehensive Safety and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its reactive bromomethyl group makes it a valuable intermediate for introducing the 1-methyl-1H-imidazol-2-yl)methyl moiety into a target molecule. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth analysis of the safety data for 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide, offering practical, field-tested insights for its safe handling, storage, and use in a research and development setting.

Hazard Identification and Classification

2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is classified as a hazardous substance. The primary hazards associated with this compound are its potential to cause harm if swallowed, and its irritant effects on the skin, eyes, and respiratory system.[1]

GHS Hazard Pictogram:

-

GHS07: Harmful/Irritant [1]

Signal Word: Warning [1]

Hazard Statements:

-

H302: Harmful if swallowed. [1]

These classifications underscore the importance of minimizing direct contact and airborne exposure during all handling procedures. The subsequent sections of this guide will detail the necessary precautions to mitigate these risks.

First-Aid Measures: A Self-Validating System for Emergency Response

In the event of an exposure, immediate and appropriate first-aid is critical. The following protocols are designed to be a self-validating system, ensuring a rapid and effective response to minimize harm.

| Exposure Route | First-Aid Protocol | Causality and Rationale |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] Rinse mouth.[1][3] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[4][5] | The "Harmful if swallowed" classification indicates systemic toxicity upon ingestion. Immediate medical attention is paramount. Rinsing the mouth removes residual material, while the prohibition of vomiting prevents aspiration of the chemical into the lungs, which could cause further damage. |

| Skin Contact | IF ON SKIN: Take off immediately all contaminated clothing.[1] Wash with plenty of soap and water.[3][6] If skin irritation occurs: Get medical advice/attention.[3][6][7] Wash contaminated clothing before reuse.[1][2][7] | The compound is a known skin irritant. Prompt removal of contaminated clothing and thorough washing with soap and water are essential to remove the substance from the skin surface and prevent prolonged contact and absorption. Medical attention is necessary if irritation persists. |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3][6] If eye irritation persists: Get medical advice/attention.[2][6][7] | This chemical can cause serious eye irritation. Immediate and prolonged rinsing with water is crucial to flush the irritant from the eyes and prevent or minimize damage to the cornea and other sensitive tissues. |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3][6][7] Call a POISON CENTER or doctor if you feel unwell.[2][3][6][7] | Inhalation may lead to respiratory irritation. Moving the individual to fresh air removes them from the source of exposure. Medical evaluation is important to assess for any respiratory distress or other systemic effects. |

Safe Handling and Storage: Proactive Risk Mitigation

Proactive measures in handling and storage are fundamental to preventing exposure and ensuring the integrity of the compound.

Handling Protocols

-

Engineering Controls: All manipulations of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[2][5]

-

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] A face shield may be necessary for larger quantities or when there is a risk of splashing.[4]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6] Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact with the outer surface of the glove.

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6]

-

-

Hygiene Practices: Do not eat, drink, or smoke when using this product.[1][3] Wash hands thoroughly after handling.[1][2][3][6]

Storage Conditions

-

Container: Store in a tightly closed container in a dry and well-ventilated place.[1][3][7]

-

Temperature: For optimal stability, it is recommended to keep the product refrigerated at temperatures between 2 and 8°C.[4][8]

-

Incompatible Materials: Store away from strong oxidizing agents.[3][4]

Accidental Release Measures: A Step-by-Step Response Protocol

In the event of a spill, a structured and calm response is necessary to contain the material and protect personnel.

Experimental Workflow: Spill Response

Caption: Workflow for responding to an accidental spill.

Fire-Fighting Measures

In the event of a fire involving 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide, the following measures should be taken:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[6]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[2] These may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[6]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[6]

Conclusion

2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is a valuable reagent in chemical synthesis, but its inherent hazards demand a culture of safety and preparedness. By understanding its toxicological profile and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment. The principles of expertise, trustworthiness, and authoritative grounding are paramount in the responsible use of this and all laboratory chemicals.

References

Sources

Technical Guide: 2-(Bromomethyl)-1-methyl-1H-imidazole Hydrobromide in Drug Discovery

This technical guide details the properties, synthesis, and pharmaceutical utility of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide , a specialized alkylating agent used to introduce the pharmacologically active (1-methyl-1H-imidazol-2-yl)methyl moiety.

Executive Summary

2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide (CAS: 131671-69-7) is a high-value heterocyclic building block. It functions primarily as a robust electrophile, allowing medicinal chemists to graft the 1-methylimidazole-2-methyl motif onto nucleophilic scaffolds (amines, thiols, phenols).

This moiety is a critical bioisostere in modern drug design, often serving as a:

-

Zn²⁺ binding motif in metalloproteinase or histone deacetylase (HDAC) inhibitors.

-

Hydrogen bond acceptor in the "hinge region" of kinase inhibitors.

-

Solubility enhancer due to the basic nitrogen (pKa ~7.0–7.4), improving the pharmacokinetic profile of lipophilic drug candidates.

Unlike its chloromethyl analog, the bromomethyl variant offers superior reactivity (better leaving group) while the hydrobromide salt formulation ensures shelf-stability, preventing the self-alkylation (polymerization) common to free-base halomethyl imidazoles.

Chemical Profile & Stability

| Property | Data |

| IUPAC Name | 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide |

| CAS Number | 131671-69-7 |

| Molecular Formula | C₅H₇BrN₂ · HBr |

| Molecular Weight | 255.94 g/mol |

| Appearance | Off-white to pale yellow hygroscopic solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM |

| Storage | -20°C , Hygroscopic, Light Sensitive, Argon atmosphere |

Stability Criticality (The "Self-Quench" Risk)

The free base of 2-(bromomethyl)-1-methylimidazole is intrinsically unstable. The N-3 nitrogen of one molecule can nucleophilically attack the exocyclic methylene carbon of another, leading to rapid polymerization into tar-like oligomers.

-

Salt Form Advantage: Protonation of the imidazole ring (forming the HBr salt) deactivates the nucleophilic nitrogen, rendering the solid stable for storage.

-

Handling Protocol: The free base should only be generated in situ or immediately before use in a reaction.

Synthesis & Production

The industrial synthesis typically proceeds from 1-methylimidazole via a formylation-reduction-bromination sequence.

Step-by-Step Methodology

-

Lithiation/Formylation: 1-Methylimidazole is deprotonated at the C-2 position using n-Butyllithium (n-BuLi) at -78°C, followed by quenching with DMF to yield 1-methyl-2-imidazolecarboxaldehyde .

-

Reduction: The aldehyde is reduced (using NaBH₄) to (1-methyl-1H-imidazol-2-yl)methanol .

-

Bromination: The alcohol is converted to the bromide using phosphorus tribromide (PBr₃) or HBr/Acetic Acid.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway from commodity starting material to the hydrobromide salt.[1]

Reactivity & Mechanism

The compound acts as a "masked" electrophile. In basic conditions, the salt is neutralized, and the bromomethyl group becomes highly reactive toward nucleophiles (

General Alkylation Protocol

Reagents: Nucleophile (Amine/Thiol), Base (K₂CO₃ or Cs₂CO₃), Solvent (DMF or MeCN). Conditions: 0°C to RT. (Heating often causes decomposition).

-

Activation: The base neutralizes the HBr salt.

-

Attack: The nucleophile attacks the exocyclic methylene carbon.

-

Leaving Group: Bromide is displaced.

Figure 2: Mechanistic activation and SN2 coupling pathway.

Pharmaceutical Applications

This intermediate is crucial for synthesizing "Type II" kinase inhibitors, GPCR modulators, and radiopharmaceuticals.

A. Kinase Inhibitors (Oncology)

The (1-methylimidazol-2-yl)methyl group is frequently used to target the ATP-binding pocket or the solvent-exposed region of kinases.

-

Target: FLT3 and Haspin kinases (Acute Myeloid Leukemia).[2]

-

Mechanism: The imidazole nitrogen can form hydrogen bonds with specific residues (e.g., Cys or Lys) in the kinase hinge region, while the methyl spacer provides flexibility.

-

Example Structure: N-((1-Methyl-1H-imidazol-2-yl)methyl)-4-(pyrazolo[4,3-f]quinoline) derivatives.

B. mGluR2 Positive Allosteric Modulators (Psychiatry)[3]

-

Application: Treatment of Schizophrenia and Psychosis.

-

Compound Class: 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines .[3]

-

Role: The imidazole ring improves blood-brain barrier (BBB) penetration compared to more polar heterocycles and provides a specific interaction point within the mGluR2 allosteric pocket.

C. Radiopharmaceuticals (PET Imaging)[4]

-

Platform: NOTI (1,4,7-triazacyclononane-imidazole) chelators.[4]

-

Usage: Three 2-(bromomethyl)-1-methylimidazole units are alkylated onto a triazacyclononane core.

-

Function: This creates a hexadentate ligand cage that tightly binds Copper-64 (⁶⁴Cu) for PET imaging of tumors. The imidazole arms are essential for the kinetic stability of the copper complex in vivo.

D. Infectious Disease (TB & Parasites)[1]

-

Compound: Nitroimidazopyrazinones .

-

Role: Used to synthesize analogs of Delamanid or Pretomanid. The imidazole side chain modulates lipophilicity (LogP) and solubility, critical for oral bioavailability in tuberculosis treatments.

Handling & Safety Protocol

Hazard Class: Skin Corrosive (Category 1B), Serious Eye Damage (Category 1).

-

Moisture Control: The HBr salt is extremely hygroscopic. Weighing must be done quickly or in a glovebox. If the solid turns into a gum/oil, it has absorbed water and partially hydrolyzed; recrystallize from Ethanol/Ether before use.

-

Lachrymator: The free base (if generated) is a potent lachrymator (tear gas effect). All reactions must be vented through a scrubber.

-

Quenching: Quench reaction mixtures with aqueous Ammonium Chloride (

) to neutralize residual alkylating agent before disposal.

References

-

Synthesis & Reactivity: Tallon, T. M. (2012). The Synthesis of Imidazole Schiff Base Ligands, Their Ag(I) Metal Complexes and Activities Against Candida Albicans. Dublin City University. Link

-

mGluR2 Modulators: Ahnaou, A., et al. (2011). 1-[(1-Methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines as mGluR2 Positive Allosteric Modulators for the Treatment of Psychosis. Journal of Medicinal Chemistry, 54(5). Link

-

Kinase Inhibitors: Opoku-Temeng, C., et al. (2017). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. European Journal of Medicinal Chemistry. Link

-

Radiopharmaceuticals: Simecek, J., et al. (2020). Proof-of-Concept Study of the NOTI Chelating Platform: Preclinical Evaluation of 64Cu-Labeled Mono- and Trimeric c(RGDfK) Conjugates. Molecular Imaging and Biology. Link

-

Antitubercular Agents: Sutherland, H. S., et al. (2020). Antitubercular and Antiparasitic 2-Nitroimidazopyrazinones with Improved Potency and Solubility. Journal of Medicinal Chemistry. Link

Sources

Stability and Handling of 2-(Bromomethyl)-1-methyl-1H-imidazole Hydrobromide Under Inert Atmosphere

Content Type: Technical Whitepaper & Methodological Guide Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists

Executive Summary

The compound 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide (CAS: 1864074-91-8) is a highly versatile electrophilic building block widely utilized in the synthesis of N-heterocyclic carbenes (NHCs), ionic liquids, and active pharmaceutical ingredients (APIs)[1]. However, its utility is inherently tied to its extreme reactivity. The molecule possesses a "dual-threat" structural motif: a highly electrophilic bromomethyl group and a potentially nucleophilic imidazole core.

This whitepaper dissects the mechanistic causality behind its degradation pathways, explains the absolute necessity of the hydrobromide salt form, and establishes a self-validating, step-by-step protocol for handling and reacting this compound under an inert atmosphere to ensure high-fidelity synthetic outcomes.

Mechanistic Causality: The Dual-Threat Reactivity

To understand the storage and handling requirements of 2-(bromomethyl)-1-methyl-1H-imidazole, one must first analyze the electronic environment of the imidazole ring.

The Necessity of the Hydrobromide Salt

In its free base form, the N3 nitrogen of the 1-methylimidazole ring possesses a lone pair of electrons in an

If the free base is generated, an intermolecular

By isolating the compound as a hydrobromide salt , the N3 nitrogen is protonated. This protonation masks the lone pair, completely shutting down the nucleophilicity of the imidazole ring and stabilizing the monomeric structure[3].

Environmental Vulnerabilities: Hydrolysis and Deprotonation

While the hydrobromide salt prevents self-alkylation, it introduces a secondary vulnerability: hygroscopicity. When exposed to ambient moisture, two parallel degradation pathways are activated:

-

Direct Hydrolysis: Water acts as a nucleophile, displacing the labile bromide to form 2-(hydroxymethyl)-1-methyl-1H-imidazole and releasing additional hydrobromic acid (HBr).

-

Moisture-Induced Deprotonation: Absorbed water can alter the local dielectric constant and pH of the solid matrix. This can lead to transient deprotonation of the imidazolium salt, exposing the nucleophilic N3 lone pair and re-initiating the self-alkylation cascade discussed above.

Caption: Mechanistic divergence of 2-(Bromomethyl)-1-methyl-1H-imidazole based on atmospheric conditions.

Quantitative Stability Profiling

Maintaining an inert atmosphere (Argon or Nitrogen) is not merely a best practice; it is a strict kinetic requirement. The table below summarizes the degradation kinetics of the hydrobromide salt under various storage conditions. The data clearly demonstrates that even brief exposure to ambient humidity severely compromises reagent integrity.

Table 1: Representative Degradation Kinetics of 2-(Bromomethyl)-1-methyl-1H-imidazole Hydrobromide

| Storage Condition | Atmosphere | Temp (°C) | Degradation at 24h (%) | Degradation at 7 Days (%) | Primary Degradant |

| Glovebox / Sealed | Argon (<1 ppm H₂O) | -20 | < 0.1 | < 0.5 | None |

| Desiccator | Dry Air | 25 | 1.2 | 5.8 | Hydroxymethyl derivative |

| Open Benchtop | Ambient Air (50% RH) | 25 | 15.4 | > 85.0 | Oligomers & Hydroxymethyl |

| Aqueous Solution | H₂O (Unbuffered) | 25 | > 90.0 | 100.0 | Hydroxymethyl derivative |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the handling and utilization of this reagent must follow a self-validating workflow. Every step is designed with a built-in checkpoint to verify causality and prevent downstream failure.

Phase 1: Reagent Validation (Pre-Reaction Checkpoint)

Before utilizing the reagent, its integrity must be verified.

-

Visual Inspection: Pure 2-(bromomethyl)-1-methyl-1H-imidazole hydrobromide is a white to off-white crystalline powder. If the reagent appears sticky, clumpy, or exhibits a yellow/brown discoloration, it has absorbed moisture and released free bromine/HBr, indicating oligomerization. Action: Discard or recrystallize.

-

Spectroscopic Validation: Dissolve a 5 mg sample in anhydrous DMSO-

under argon. In the

Phase 2: In Situ Activation and Alkylation Workflow

Because the reagent is a hydrobromide salt, it must be neutralized to act as an effective electrophile. However, if a base is added to the salt before the target nucleophile is present, the free base will form and immediately self-alkylate[4].

The causal logic of the protocol: The target nucleophile must be pre-mixed with the electrophile. The base is then added dropwise. As each molecule of the imidazole salt is neutralized, it is immediately intercepted by the overwhelming excess of the target nucleophile, outcompeting the self-alkylation pathway.

Step-by-Step Methodology:

-

Glovebox Dispensing: Transfer the verified 2-(bromomethyl)-1-methyl-1H-imidazole hydrobromide into a flame-dried Schlenk flask inside an Argon-filled glovebox. Seal with a rubber septum.

-

Solvent Addition: On a Schlenk line, inject anhydrous, degassed solvent (e.g., DMF or Acetonitrile) via syringe. Stir to achieve a uniform suspension/solution.

-

Nucleophile Addition: Inject the target nucleophile (e.g., a primary amine or thiol) into the flask. Checkpoint: No reaction should occur at this stage because the imidazole is still protonated and the target nucleophile may also be partially protonated by equilibrium.

-

Controlled In Situ Neutralization: Prepare a solution of a mild, non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA, or anhydrous K₂CO₃ suspension). Add this base dropwise over 30 minutes at 0 °C.

-

Reaction Monitoring: Monitor the reaction via LC-MS or TLC. The localized neutralization ensures the target nucleophile selectively attacks the bromomethyl carbon[5].

-

Quenching and Isolation: Once complete, quench the reaction with saturated aqueous NH₄Cl to neutralize any remaining base, followed by standard organic extraction.

Caption: Self-validating experimental workflow for the in situ activation of bromomethyl imidazole salts.

References

-

Benchchem. 1-(Bromomethyl)-1H-imidazole | 89149-89-3: Chemical Reactivity and Key Applications.2

-

Key Organics. 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide (CAS: 1864074-91-8).1

-

Journal of the American Chemical Society (ACS). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships.5

-

National Institutes of Health (NIH / PMC). Crystal Structure and Subsequent Ligand Design of a Nonriboside Partial Agonist Bound to the Adenosine A2A Receptor.3

-

ACS Publications. The Optimization of a Novel, Weak Bromo and Extra Terminal Domain (BET) Bromodomain Fragment Ligand to a Potent and Selective Second Bromodomain (BD2) Inhibitor.4

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. 1-(Bromomethyl)-1H-imidazole | 89149-89-3 | Benchchem [benchchem.com]

- 3. Crystal Structure and Subsequent Ligand Design of a Nonriboside Partial Agonist Bound to the Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Imidazolium Salts Using 2-(Bromomethyl)-1-methyl-1H-imidazole

Introduction

Imidazolium salts are a class of organic salts that are finding ever-increasing applications across various scientific disciplines. Their unique properties, including low volatility, high thermal stability, and tunable solvency, have positioned them as crucial components in the development of ionic liquids, N-heterocyclic carbene (NHC) precursors, and biologically active molecules.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of imidazolium salts via the quaternization of a tertiary amine with 2-(bromomethyl)-1-methyl-1H-imidazole. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on understanding the underlying chemical principles to ensure successful and safe execution.

The N-alkylation of an amine with an alkyl halide is a fundamental transformation in organic synthesis.[3][4][5] In the context of this protocol, the lone pair of electrons on the nitrogen atom of a tertiary amine acts as a nucleophile, attacking the electrophilic carbon of the C-Br bond in 2-(bromomethyl)-1-methyl-1H-imidazole. This nucleophilic substitution reaction, typically proceeding via an SN2 mechanism, results in the formation of a new carbon-nitrogen bond and the generation of a quaternary ammonium salt, in this case, an imidazolium salt.[6][7]

Reaction Mechanism and Workflow

The synthesis of imidazolium salts from 2-(bromomethyl)-1-methyl-1H-imidazole and a tertiary amine is a straightforward yet powerful reaction. The general workflow involves the reaction of the two starting materials in a suitable solvent, followed by isolation and purification of the resulting imidazolium salt.

General Reaction Scheme

Caption: General reaction for the synthesis of an imidazolium salt.

Mechanistic Insights

The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:

-

Nucleophilic Attack: The tertiary amine, acting as a nucleophile, attacks the electrophilic methylene carbon of 2-(bromomethyl)-1-methyl-1H-imidazole.

-

Transition State: A trigonal bipyramidal transition state is formed where the nitrogen-carbon bond is forming concurrently with the carbon-bromine bond breaking.

-

Product Formation: The bromide ion is displaced as a leaving group, resulting in the formation of the positively charged imidazolium cation and the bromide anion.

Experimental Workflow Diagram

Caption: General workflow for the synthesis of imidazolium salts.

Detailed Experimental Protocols

This section outlines two detailed protocols for the synthesis of imidazolium salts using 2-(bromomethyl)-1-methyl-1H-imidazole with either a simple aliphatic tertiary amine (Triethylamine) or a heterocyclic amine (Pyridine).

Protocol 1: Synthesis of 1-((1-Methyl-1H-imidazol-2-yl)methyl)-1-pyridin-1-ium bromide

Materials:

-

2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide

-

Pyridine

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Büchner funnel and filter paper

Procedure:

-

Neutralization of Starting Material: To a solution of 2-(bromomethyl)-1-methyl-1H-imidazole hydrobromide (1.0 eq) in a minimal amount of water, add a saturated solution of sodium bicarbonate until the pH is neutral. Extract the free base into a suitable organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of 2-(bromomethyl)-1-methyl-1H-imidazole.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the freshly prepared 2-(bromomethyl)-1-methyl-1H-imidazole (1.0 eq) in anhydrous acetonitrile.

-

Addition of Amine: To the stirred solution, add pyridine (1.1 eq) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. The formation of a precipitate may be observed.

-

Isolation: After the reaction is complete, add diethyl ether to the reaction mixture to precipitate the product completely.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting white to off-white solid under vacuum to obtain the pure 1-((1-methyl-1H-imidazol-2-yl)methyl)-1-pyridin-1-ium bromide.

Protocol 2: Synthesis of N,N,N-Triethyl-1-((1-methyl-1H-imidazol-2-yl)methyl)ethanaminium bromide

Materials:

-

2-(Bromomethyl)-1-methyl-1H-imidazole

-

Triethylamine

-

Toluene (anhydrous)

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Schlenk line (optional, for inert atmosphere)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(bromomethyl)-1-methyl-1H-imidazole (1.0 eq) in anhydrous toluene.

-

Addition of Amine: Add triethylamine (1.2 eq) to the solution via syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, add hexane to induce precipitation.

-

Filtration and Washing: Filter the solid product and wash thoroughly with hexane to remove residual toluene and unreacted triethylamine.

-

Drying: Dry the product under high vacuum to yield N,N,N-triethyl-1-((1-methyl-1H-imidazol-2-yl)methyl)ethanaminium bromide.

Purification and Characterization

The purity of the synthesized imidazolium salts is crucial for their subsequent applications. Impurities can significantly affect their physical and chemical properties.[8][9]

Purification Methods:

-

Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether, acetonitrile/toluene) is a common and effective purification technique.[7]

-

Washing: Thoroughly washing the precipitated salt with a solvent in which the product is insoluble but the impurities are soluble can significantly improve purity.

-

Charcoal Treatment: For colored impurities, treatment with activated charcoal can be employed, although this may lead to some product loss.[8]

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable tools for confirming the structure of the synthesized imidazolium salts.[1][10][11] Key diagnostic signals include the downfield shift of the imidazolium ring protons and the appearance of signals corresponding to the newly formed N-alkyl group.[11]

-

Mass Spectrometry (MS): Provides information about the molecular weight of the cation.

-

Melting Point: A sharp melting point is indicative of a pure compound.

Table 1: Representative 1H NMR Chemical Shifts (δ, ppm) for Imidazolium Salts

| Proton | 1-((1-Methyl-1H-imidazol-2-yl)methyl)-1-pyridin-1-ium bromide (in D2O) | N,N,N-Triethyl-1-((1-methyl-1H-imidazol-2-yl)methyl)ethanaminium bromide (in CDCl3) |

| Imidazolium CH (C2-H) | ~9.0 | ~7.5 |

| Imidazolium CH (C4/5-H) | ~7.5-7.7 | ~7.0-7.2 |

| N-CH3 | ~3.8 | ~3.7 |

| -CH2-N+ | ~5.6 | ~4.5 |

| Pyridinium/Ethyl Protons | ~8.0-8.8 | ~1.3 (CH3), ~3.4 (CH2) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[1]

Safety Precautions

-

2-(Bromomethyl)-1-methyl-1H-imidazole is a lachrymator and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Alkylating agents are potentially hazardous. Avoid inhalation and skin contact.

-

Use anhydrous solvents and, where necessary, an inert atmosphere to prevent side reactions with moisture.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or No Product Yield | Incomplete reaction | Extend reaction time or increase temperature. Ensure starting materials are pure and dry. |

| Poor nucleophilicity of the amine | Use a more polar, aprotic solvent like DMF or acetonitrile. | |

| Formation of Side Products | Over-alkylation (for primary/secondary amines) | Use a tertiary amine as the starting material. |

| Degradation of starting materials or product | Run the reaction at a lower temperature. | |

| Product is an Oil/Difficult to Isolate | Product is a room-temperature ionic liquid | Remove the solvent under high vacuum. Wash with a non-polar solvent like hexane to remove impurities. |

| Colored Product | Impurities in starting materials or solvent | Purify starting materials before use. Use high-purity solvents. Decolorize with activated charcoal.[8] |

Conclusion

The synthesis of imidazolium salts using 2-(bromomethyl)-1-methyl-1H-imidazole is a versatile and reliable method for accessing a wide range of these important compounds. By understanding the underlying reaction mechanism and carefully controlling the reaction conditions, researchers can consistently obtain high yields of pure products. The protocols and troubleshooting guide provided in these application notes serve as a valuable resource for scientists engaged in the design and synthesis of novel imidazolium-based materials for diverse applications.

References

-

Purification of Imidazolium Ionic Liquids for Spectroscopic Applications - Academia.edu. Available from: [Link]

-

NMR Spectroscopic Study of Orientational Order in Imidazolium-Based Ionic Liquid Crystals - MDPI. Available from: [Link]

- Method for the production of purified 1,3-substituted imidazolium salts - Google Patents.

-

Purification of imidazolium ionic liquids for spectroscopic application - ResearchGate. Available from: [Link]

-

Recovery and purification of ionic liquids from solutions: a review - RSC Publishing. Available from: [Link]

-

From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution - PMC - PubMed Central. Available from: [Link]

-

Synthesis, Characterization, and Antibacterial Evaluation of Novel Imidazolium Salts and Their Silver (I) N-Heterocyclic Carbene Complexes - Zenodo. Available from: [Link]

-

A New Class of Task-Specific Imidazolium Salts and Ionic Liquids and Their Corresponding Transition-Metal Complexes - Colibri. Available from: [Link]

-

Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity - IdeaExchange@UAkron. Available from: [Link]

-

A general and direct synthesis of imidazolium ionic liquids using orthoesters - Green Chemistry (RSC Publishing). Available from: [Link]

-

Synthesis and toxicity studies of imidazolium-based ionic liquids - Scholars' Mine. Available from: [Link]

-

Synthesis and antimicrobial activity of imidazolium salts - OAText. Available from: [Link]

-

One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains - PMC. Available from: [Link]

- WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google Patents.

-